molecular formula C12H18N2O B178128 (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol CAS No. 174560-96-4

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Cat. No.: B178128
CAS No.: 174560-96-4
M. Wt: 206.28 g/mol
InChI Key: YAURVGQXKNCTQG-UHFFFAOYSA-N
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Description

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS: 174560-96-4) is a piperidine derivative featuring a pyridin-4-ylmethyl substituent and a hydroxymethyl group. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . The compound is classified as a laboratory chemical, primarily used in scientific research and development. Key properties include:

  • Storage: Sealed in dry conditions at room temperature.
  • Hazards: H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-2-1-7-14(9-12)8-11-3-5-13-6-4-11/h3-6,12,15H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAURVGQXKNCTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596624
Record name {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174560-96-4
Record name {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperidine Derivatives

A foundational approach involves the alkylation of 3-hydroxymethylpiperidine with 4-(bromomethyl)pyridine. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the pyridin-4-ylmethyl bromide. Typical conditions include refluxing in anhydrous tetrahydrofuran (THF) with a base such as potassium carbonate to neutralize HBr byproducts. Yields range from 65–78%, contingent on the purity of starting materials and reaction duration.

A modified protocol substitutes bromide with chloride, requiring phase-transfer catalysts like tetrabutylammonium iodide to enhance reactivity. This method reduces side products but extends reaction times to 24–36 hours.

Reductive Amination Strategies

An alternative route employs reductive amination between 3-pyridinecarboxaldehyde and 3-aminopiperidin-4-ylmethanol. The imine intermediate, formed in situ, is reduced using sodium triacetoxyborohydride (STAB) in dichloromethane at 0–5°C. This method achieves higher regioselectivity (up to 85% yield) by minimizing competing N-alkylation pathways.

3-Pyridinecarboxaldehyde+3-Aminopiperidin-4-ylmethanolSTAB, DCM(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol\text{3-Pyridinecarboxaldehyde} + \text{3-Aminopiperidin-4-ylmethanol} \xrightarrow{\text{STAB, DCM}} \text{this compound}

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial workflows favor continuous flow reactors for their superior heat and mass transfer characteristics. A two-stage process is documented:

  • Stage 1 : Piperidine ring formation via Dieckmann condensation of ethyl 3-(pyridin-4-ylmethyl)aminopropionate at 180°C.

  • Stage 2 : Hydroxymethyl group introduction through borane-THF complex reduction, followed by acidic workup.

This method achieves 92% conversion with a throughput of 50 kg/day, leveraging real-time monitoring to adjust residence times and stoichiometry.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of a nitro precursor, (1-(pyridin-4-ylmethyl)piperidin-3-yl)nitromethane, under 50 psi H₂. The nitro group is reduced to a hydroxymethyl group via intermediate hydroxylamine formation. This one-pot method simplifies purification but requires strict control over hydrogen pressure to prevent over-reduction.

Comparative Analysis of Methodologies

Method Reagents/Conditions Yield Purity Scalability
AlkylationK₂CO₃, THF, reflux65–78%95–98%Moderate
Reductive AminationSTAB, DCM, 0–5°C80–85%97–99%High
Continuous FlowBorane-THF, 180°C90–92%>99%Industrial
Catalytic HydrogenationPd/C, H₂ (50 psi), EtOH70–75%93–95%Limited

Key Observations :

  • Reductive amination offers the best balance of yield and purity but requires costly reagents.

  • Continuous flow synthesis is optimal for large-scale production, though initial capital investment is high.

  • Catalytic hydrogenation is less efficient due to competing side reactions but avoids halogenated solvents.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 2H, pyridine-H), 7.25 (d, 2H, pyridine-H), 3.65 (m, 2H, CH₂OH), 2.95 (t, 2H, NCH₂), 2.70–2.40 (m, 4H, piperidine-H).

  • HPLC : Retention time 6.8 min (C18 column, 70:30 H₂O:MeCN), confirming >98% purity in industrial batches.

Challenges in Purification

Column chromatography (SiO₂, ethyl acetate/methanol) remains standard for lab-scale purification, but industrial processes employ crystallization from ethanol/water mixtures. Persistent impurities include unreacted 3-hydroxymethylpiperidine (≤0.5%) and N-alkylated byproducts .

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridine-4-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares the molecular features of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 174560-96-4 C₁₂H₁₈N₂O 206.28 Pyridin-4-ylmethyl, hydroxymethyl
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol 1247685-08-0 C₁₀H₁₉NO 169.30 Cyclopropylmethyl, hydroxymethyl
[1-(4-Chlorophenyl)piperidin-3-yl]methanol 133749-00-5 C₁₂H₁₆ClNO 225.72 4-Chlorophenyl, hydroxymethyl
(1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-yl)methanol 1065484-46-9 C₁₄H₁₉N₃O 245.32 Benzimidazole, hydroxymethyl
[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol - C₁₁H₁₅N₃O₃ 237.26 Nitropyridinyl, hydroxymethyl

Key Observations :

  • Chlorophenyl and nitropyridinyl substituents increase molecular weight and lipophilicity, which may influence bioavailability .
  • The benzimidazole derivative (245.32 g/mol) has the highest molecular weight due to its fused aromatic ring system .

Insights :

  • The target compound’s explicit hazards (skin/eye/respiratory irritation) necessitate stricter handling compared to the cyclopropylmethyl analogue .
  • Chlorophenyl and nitro-containing derivatives may pose unlisted risks due to halogen or nitro groups, which are often associated with toxicity .

Biological Activity

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridin-4-ylmethyl group and a hydroxymethyl group. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of approximately 206.29 g/mol. This unique structure contributes to its diverse biological activities, including antimicrobial, antioxidant, and neuroprotective properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The mechanism of action involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.

Antioxidant Activity

The compound also demonstrates antioxidant activity , which is crucial for reducing oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and modulate oxidative stress markers. Such properties suggest potential applications in preventing oxidative damage in various diseases.

Neuroprotective Effects

In neuropharmacology, this compound has been studied for its neuroprotective effects . It may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and cognitive functions. These effects position the compound as a candidate for further research in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's hydroxymethyl group can form hydrogen bonds with active sites on enzymes, modulating their activity.
  • Receptor Binding : The pyridine moiety may engage in π-π interactions with aromatic amino acids in proteins, facilitating specific binding to biological targets.
  • Oxidative Stress Modulation : By scavenging free radicals, it helps maintain cellular redox balance, which is vital for cell survival under stress conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
1-(Pyridin-2-yl)ethanonePyridine ring, ketone functionalityAntimicrobial
4-(Pyridin-2-yloxy)anilinePyridine ring, phenolic structureAntioxidant
4-(Pyridin-3-yloxy)piperidinePiperidine and pyridine ringsNeuroprotective

This table highlights how the dual-ring structure of this compound may offer enhanced binding affinity and selectivity towards specific biological targets compared to simpler analogs.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of S. aureus and E. coli, with complete bacterial death observed within 8 hours at specific concentrations .
  • Neuroprotective Potential : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxic agents, suggesting its potential utility in neurodegenerative disease models.
  • Antioxidant Properties : Experimental results showed that this compound significantly reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS).

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